ASK1 Inhibitory Potency: Class‑Level Inference from the Benzothiazol‑Pyrrolone Series
The benzothiazol‑2‑yl‑3‑hydroxy‑5‑phenyl‑1,5‑dihydro‑pyrrol‑2‑one chemical class, to which C35H34N2O7S putatively belongs, has been systematically evaluated for ASK1 inhibition [1]. The most potent member, BPyO‑34 (1‑(6‑fluoro‑benzothiazol‑2‑yl)‑3‑hydroxy‑5‑[3‑(3‑methyl‑butoxy)‑phenyl]‑4‑(2‑methyl‑2,3‑dihydro‑benzofuran‑5‑carbonyl)‑1,5‑dihydro‑pyrrol‑2‑one), inhibits ASK1 with an IC₅₀ of 0.52 µM in an in‑vitro kinase assay [1]. However, C35H34N2O7S differs at three key positions: (i) 6‑methyl vs. 6‑fluoro on the benzothiazole, (ii) 3‑ethoxy‑4‑pentoxyphenyl vs. 3‑(3‑methylbutoxy)phenyl, and (iii) 7‑methoxy‑1‑benzofuran‑2‑carbonyl vs. 2‑methyl‑2,3‑dihydro‑benzofuran‑5‑carbonyl [2]. No direct ASK1 IC₅₀ has been reported for C35H34N2O7S; any potency estimate requires experimental determination.
| Evidence Dimension | ASK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | BPyO‑34: IC₅₀ = 0.52 µM (in‑vitro kinase assay) [1] |
| Quantified Difference | Cannot be quantified; structural divergence precludes reliable extrapolation |
| Conditions | In‑vitro kinase assay; compound library of 34 derivatives [1] |
Why This Matters
Procurement for ASK1‑targeted research requires awareness that the closest class analog shows sub‑micromolar potency, but the specific compound of interest has not been profiled and may be orders of magnitude less active.
- [1] Starosyla SA, Volynets GP, et al. Bioorg Med Chem. 2015;23:2489‑2497. View Source
- [2] Molaid. C35H34N2O7S compound page. https://www.molaid.com/MS_11281041 (accessed 2026‑05‑06). View Source
